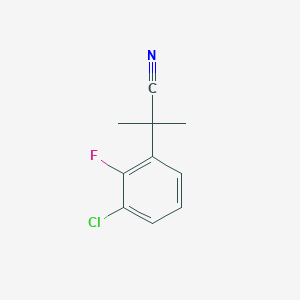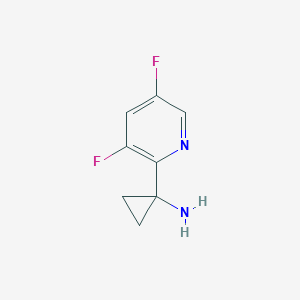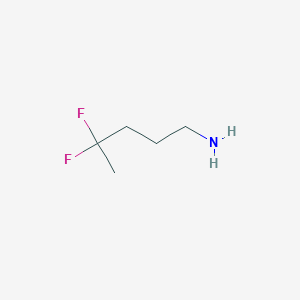
3-(Trifluoromethyl)butyraldehyde
Übersicht
Beschreibung
3-(Trifluoromethyl)butyraldehyde is a chemical compound with the molecular formula C5H7F3O . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)butyraldehyde and its derivatives has been a topic of interest in many research studies . For instance, one study discusses the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . Another study presents a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)butyraldehyde can be analyzed using various techniques . For example, vibrational spectra and normal coordinate analysis can provide insights into the molecular structure of trifluoromethyl compounds .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethyl)butyraldehyde have been explored in several studies . For instance, one study discusses the substitution effect of the trifluoromethyl group on the bioactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)butyraldehyde can be analyzed using various methods . For example, one study discusses the effects of the trifluoromethyl group on the biological activities and physical properties of compounds .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
4,4,4-Trifluoro-3-methylbutanal: has been utilized in the synthesis of novel fluorinated plant growth regulators, specifically substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids (TFIBAs). These compounds have shown significant root growth-promoting activity in various plants such as Chinese cabbage, lettuce, and rice . The ability to promote root growth can be particularly beneficial in agriculture to enhance crop yields and improve plant health.
Agrochemical Synthesis
The compound serves as a precursor in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These derivatives play a crucial role in protecting crops from pests and diseases, contributing to the development of more effective and targeted agrochemicals.
Pharmaceutical Intermediates
In the pharmaceutical industry, 4,4,4-trifluoro-3-methylbutanal is involved in the synthesis of intermediates that are integral to the production of active pharmaceutical ingredients. The unique physicochemical properties imparted by the trifluoromethyl group can lead to enhanced biological activity and stability of pharmaceuticals .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound is also used in the synthesis of intermediates for veterinary medicine. The incorporation of the trifluoromethyl group into veterinary drugs can improve their efficacy and pharmacokinetic profiles .
Organic Synthesis
The trifluoromethyl group in 4,4,4-trifluoro-3-methylbutanal is a valuable moiety in organic synthesis. It can be used to introduce fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these compounds, leading to novel materials with unique characteristics .
Enantioselective Synthesis
The compound has been used in the enzymatic preparation of both enantiomers of 4,4,4-trifluoro-3-(indole-3-)butyric acid, showcasing its potential in enantioselective synthesis . This is particularly important in the production of chiral compounds, which are essential in creating specific and potent pharmaceuticals.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 3-(Trifluoromethyl)butyraldehyde are promising. For instance, one study discusses the potential novel applications of trifluoromethylpyridine (TFMP) and its derivatives in the future . Another study presents a scalable and operationally simple radical trifluoromethylation .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIVWGPYKWZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
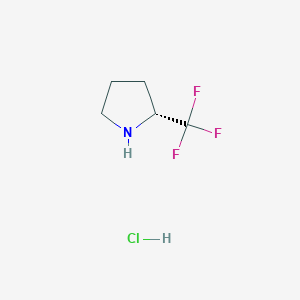
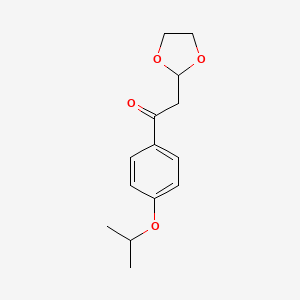
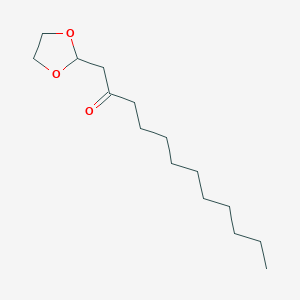
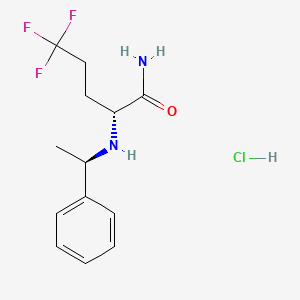
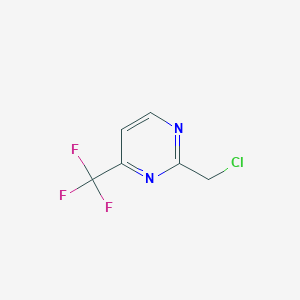
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
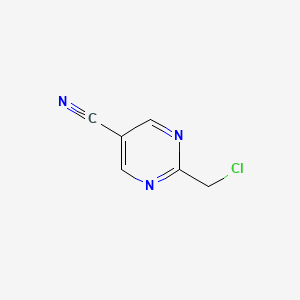
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
